Product packaging for Acemannan(Cat. No.:CAS No. 110042-95-0)

Acemannan

Cat. No.: B192706
CAS No.: 110042-95-0
M. Wt: 1692.5 g/mol
InChI Key: XOYXESIZZFUVRD-YGGZJJQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acemannan is a primary bioactive, water-soluble polysaccharide isolated from the gel of the Aloe vera plant. It is chemically defined as a β-(1,4)-linked acetylated polymannan or glucomannan, characterized by a backbone of mannose and glucose units with side chains of galactose . A critical structural feature is the presence of acetyl groups attached to the mannose residues, which are essential for its biological activity and physicochemical properties . The molecular weight of this compound can vary significantly, with reports ranging from tens of kDa to over a million Da, influenced by factors such as the plant source, age, and extraction methods . This product is provided as a highly purified reagent for research purposes. This compound is a versatile molecule with significant value in biomedical and pharmacological research. Its primary research applications include immunology, wound healing, and bone tissue engineering. Studies indicate that smaller, fragmented chains of this compound exhibit enhanced immunomodulatory activity by acting as agonists for macrophage and dendritic cell mannose receptors, thereby potentially boosting vaccine efficacy or training the immune system to target cancer cells . In dental and orthopedic research, this compound has demonstrated strong osteoinductive properties, promoting the regeneration of alveolar bone, cementum, and periodontal ligament in defect models . It stimulates the proliferation and differentiation of periodontal ligament cells, enhances the expression of growth factors like Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF), and accelerates mineralized nodule formation . When combined with materials like chitosan and hydroxyapatite coatings on titanium implants, this compound enhances osteoblast viability, new bone formation, and provides effective antibacterial efficacy against pathogens like Staphylococcus aureus . Furthermore, its prebiotic potential is an area of growing interest, as fermentation by gut microbiota produces short-chain fatty acids that confer various health benefits . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H101NO49 B192706 Acemannan CAS No. 110042-95-0

Properties

CAS No.

110042-95-0

Molecular Formula

C66H101NO49

Molecular Weight

1692.5 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-6-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4S,5S,6S)-5-acetamido-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2S,3S,4R,5R,6R)-4-acetyloxy-5-[(2S,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/t26-,27-,28-,29-,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59+,60-,61+,62+,63+,64+,65+,66-/m1/s1

InChI Key

XOYXESIZZFUVRD-YGGZJJQXSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O

Appearance

Solid powder

Other CAS No.

110042-95-0

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S,3S,4R,5S,6S)-4-(acetyloxy)-3- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-5- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-3-hydroxy-6- (hydroxymethyl)-5-methoxyoxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,4R,5S,6R)4-(acetyloxy)-6-{[(2R,3S,4R,5S,6R) -

Origin of Product

United States

Acemannan Isolation, Purification, and Structural Characterization Methodologies

Methodologies for Acemannan (B25336) Extraction

The initial step in obtaining this compound involves its extraction from the Aloe vera leaf parenchyma. The choice of extraction technique is critical as it directly influences the yield and quality of the crude product.

Crude Extraction Techniques

The most prevalent method for the crude extraction of this compound is ethanol (B145695) precipitation. nih.gov The general process begins with the harvesting and cleaning of Aloe vera leaves. The inner gel fillet is then separated from the outer rind, homogenized, and centrifuged to remove fibrous materials. nih.govresearchgate.net Ethanol is added to the resulting supernatant, typically in a 1:3 or 1:4 volume ratio, causing the polysaccharide to precipitate out of the solution. researchgate.netnih.govgoogle.com The white, fibrous this compound precipitate is then collected, often by centrifugation, and may undergo further processing like dialysis and lyophilization (freeze-drying) to yield a stable powder. nih.govnih.gov

Water extraction is another common technique. This method involves homogenizing the aloe gel, followed by centrifugation. The supernatant is then mixed with absolute ethanol to precipitate the this compound. nih.gov This process is often followed by dialysis and freeze-drying to obtain the final product. nih.gov

A key challenge in crude extraction is the co-precipitation of contaminants, such as inorganic salts like calcium oxalate, which can account for a significant portion of the extract's weight. google.com Therefore, pH adjustment of the aloe juice to a range of 3 to 3.5 before adding the alcohol has been developed to minimize these impurities and separate the this compound from anthraquinones. google.com

Optimization of Extraction Parameters for Yield and Purity

To maximize the efficiency of this compound extraction, researchers have focused on optimizing various process parameters. The yield and purity of the final product are significantly influenced by factors such as temperature, time, solvent concentration, and the ratio of solvent to raw material.

Studies have shown that extraction temperature and time are critical variables. For water extraction, temperatures typically range from 80–100 °C for 0.5–6 hours. nih.gov However, prolonged exposure to high temperatures can lead to the degradation of the polysaccharide. nih.gov One study investigating ethanol precipitation found that the highest sediment mass was achieved at an extraction temperature of 45°C with a deposition time of 18 hours. researchgate.net However, the highest quality this compound, based on glucose content, was obtained at 40°C with a 14-hour deposition time. researchgate.net The optimization of these parameters is crucial to balance high yield with the preservation of the compound's structural integrity. nih.govmdpi.com

The ratio of liquid (solvent) to solid (aloe gel) also plays a vital role in the efficiency of conventional water extraction. nih.gov Furthermore, the concentration of ethanol used for precipitation directly impacts the outcome. The factors that significantly influence the yield of polysaccharides, in descending order of impact, are often extraction temperature, extraction time, and the liquid-to-solid ratio. nih.gov

ParameterInvestigated RangeOptimal Condition/ObservationImpact on Yield/PuritySource
Extraction Temperature 25°C - 100°C40°C - 45°C for ethanol precipitation; 80°C for hot water extraction.Higher temperatures can increase yield but may also cause degradation. nih.govresearchgate.netnih.gov
Extraction/Deposition Time 0.5 - 18 hours14-18 hours for ethanol precipitation; 2 hours for hot water extraction.Longer times generally increase the amount of precipitated material. nih.govresearchgate.netnih.gov
Liquid-to-Solid Ratio 11.6:1 to 15:1 (mL/g)15 mL/g for hot water extraction.Affects the efficiency of conventional water extraction. nih.govnih.gov
Ethanol Concentration -96% ethanol is commonly used for precipitation.Higher concentrations effectively precipitate the polysaccharide. researchgate.net
pH 3 - 3.5Adjusting pH to 3-3.5 before alcohol addition.Minimizes co-precipitation of contaminants like calcium oxalate. google.com

Methodologies for this compound Separation and Purification

Crude this compound extracts contain various impurities, including other polysaccharides, proteins, pigments, and small molecules. nih.govresearchgate.net Therefore, subsequent separation and purification steps are essential to obtain a high-purity product suitable for research and potential applications.

Chromatographic Approaches

Chromatography is a cornerstone technique for purifying this compound. Anion-exchange chromatography coupled with gel permeation chromatography (GPC) is a frequently used method. nih.gov Columns such as DEAE-Sephadex A-25 are employed to separate molecules based on their charge. nih.gov

Size exclusion chromatography (SEC) is also widely utilized to separate this compound based on its high molecular weight. sld.cu Matrices like Sepharose CL-4B or Sephacryl S-400-HR are effective for this purpose. sld.cumdpi.com The process is often monitored by detecting the eluate at a specific wavelength (e.g., 206 nm) or by analyzing the carbohydrate content of the collected fractions. sld.cumdpi.com While effective, these chromatographic methods can be time-consuming and may not be ideal for large-scale industrial production due to cost and low yield. nih.gov

Membrane-Based Separation Techniques

Membrane-based separation offers a scalable and efficient alternative to traditional methods. nih.gov Ultrafiltration, a pressure-driven process, uses semi-permeable membranes to separate molecules based on size. agrifarming.org this compound can be fractionated using ultrafiltration cells equipped with membranes that have a specific molecular weight cut-off, allowing smaller impurities to pass through while retaining the larger polysaccharide. nih.gov

This method is advantageous due to its low energy consumption and simplicity, as it does not require the addition of chemical reagents. nih.gov However, a significant challenge is membrane fouling, where the high viscosity of the aloe gel can clog the membrane pores, reducing efficiency and impacting product quality. nih.gov To mitigate this, membrane ultrafiltration can be combined with other techniques, such as an aqueous two-phase system, to improve the membrane flux. nih.gov

Differential Precipitation Methods

Differential precipitation techniques exploit differences in the solubility of polysaccharides to achieve separation. Graded or fractional precipitation using organic solvents like ethanol or salts such as ammonium (B1175870) sulfate (B86663) has become a popular method. nih.govnih.gov By gradually increasing the concentration of the precipitating agent, different polysaccharide fractions can be selectively separated based on their molecular weight and structure. nih.gov

Another specific method involves the use of cetyltrimethylammonium bromide (CTAB), a cationic detergent. sld.cu CTAB forms an insoluble complex with the anionic polysaccharide, allowing for its direct isolation and purification from crude extracts. The polysaccharide can then be recovered from the complex by adding a salt solution, such as calcium chloride, followed by ethanol precipitation. sld.cu This method has been shown to simplify the production process, reducing both operational time and cost compared to multi-step chromatographic procedures. sld.cu

Advanced Structural Characterization Techniques

The intricate structure of this compound necessitates the use of sophisticated analytical methods for its characterization. Spectroscopic and chromatographic techniques are pivotal in revealing its molecular architecture and ensuring its purity.

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the chemical bonds and functional groups within the this compound polymer, providing a detailed picture of its structure. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in this compound. mdpi.com The principle of FT-IR involves the absorption of infrared radiation by the molecules in the sample, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. springernature.comnih.gov

In the analysis of this compound, the FT-IR spectrum reveals key characteristics of a polysaccharide structure. A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of a peak around 2920 cm⁻¹ corresponds to the C-H stretching of methyl and methylene (B1212753) groups. A significant band appearing around 1730 cm⁻¹ is attributed to the C=O stretching of the acetyl groups, confirming that this compound is an acetylated polysaccharide. researchgate.net The region between 1200 and 1000 cm⁻¹ is dominated by C-O stretching vibrations, which are characteristic of polysaccharides. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands of this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 Stretching O-H (Hydroxyl)
2920 Stretching C-H (Methyl/Methylene)
1730 Stretching C=O (Acetyl)
1640 Bending O-H (Water)
1245 Stretching C-O (Acetyl)
1030-1080 Stretching C-O (Polysaccharide)

This table presents typical FT-IR absorption bands observed for this compound and their corresponding functional group assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the detailed structural elucidation of this compound. mdpi.com It provides information on the connectivity of atoms, the stereochemistry of glycosidic linkages, and the degree of acetylation. Both ¹H and ¹³C NMR are widely used. nih.gov

In ¹H NMR spectra of this compound, signals in the anomeric region (δ 4.5-5.5 ppm) are crucial for determining the type of glycosidic linkages. For instance, a signal around δ 4.7 ppm is characteristic of the anomeric proton of β-(1→4) linked mannose residues, which form the backbone of this compound. researchgate.net The signals for the acetyl groups typically appear as sharp singlets in the region of δ 2.0-2.2 ppm. The degree of acetylation can be estimated by comparing the integral of these signals to the integrals of the sugar protons. researchgate.net

¹³C NMR spectroscopy provides complementary information, with signals for anomeric carbons appearing around δ 100 ppm. The positions of other carbon signals confirm the β-(1→4) mannosidic backbone and the attachment of side chains. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm) Assignment
~4.7 Anomeric proton (H-1) of β-(1→4)-mannose
3.5-4.5 Ring protons (H-2 to H-6) of mannose

This table summarizes characteristic proton NMR chemical shifts observed for the primary structural components of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler spectroscopic technique that can be used for the quantification of this compound, particularly after derivatization. nih.gov this compound itself does not have a strong chromophore to absorb UV-Vis light significantly. nih.gov However, methods have been developed where the acetyl groups of this compound are converted into a ferric-acetohydroxamic complex, which can be quantified spectrophotometrically at around 540 nm. nih.govresearchgate.net This method provides a simple and inexpensive way to determine the this compound content in various samples. nih.gov Another method involves the use of Congo Red, which forms a complex with this compound, causing a shift in its maximum absorption wavelength from approximately 488 nm to 540 nm. google.com

Table 3: UV-Vis Spectroscopic Methods for this compound Analysis

Method Principle Wavelength (nm)
Ferric-acetohydroxamic acid complex Formation of a colored complex with acetyl groups ~540

This table outlines the principles and characteristic wavelengths for the UV-Vis spectroscopic analysis of this compound.

Chromatographic and Electrophoretic Analysis for Composition and Homogeneity

Chromatographic techniques are essential for the separation, purification, and analysis of the homogeneity and molecular weight distribution of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. mdpi.com Specifically, Size-Exclusion Chromatography (SEC-HPLC) is employed to determine the molecular weight distribution and homogeneity of the polysaccharide. chula.ac.th

In SEC-HPLC, a column packed with porous particles separates molecules based on their size in solution. Larger molecules are excluded from the pores and elute earlier, while smaller molecules can enter the pores and have a longer retention time. By calibrating the column with standards of known molecular weights, the molecular weight of this compound can be estimated. chula.ac.th A typical HPLC analysis of this compound from fresh Aloe vera leaf gel might show a retention time of around 5.3 to 5.4 minutes, depending on the specific chromatographic conditions. researchgate.net Reverse-phase HPLC can also be used to analyze for impurities, such as aloin, which is a component that should be removed during purification. chula.ac.th

Table 4: Representative HPLC Conditions for this compound Analysis

Parameter Description
Technique Size-Exclusion HPLC (SEC-HPLC)
Column Shodex OHpak series (e.g., SB-804, SB-805)
Mobile Phase Aqueous buffer (e.g., phosphate (B84403) buffer with NaCl)
Detector Refractive Index (RI) Detector

This table provides an example of typical conditions used for the analysis of this compound by High-Performance Liquid Chromatography.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful analytical techniques for the compositional analysis of polysaccharides like this compound. These methods are typically employed after the complete hydrolysis of the polymer into its constituent monosaccharides. The resulting monosaccharides are volatile, or can be made so through derivatization, allowing for their separation and identification.

In the analysis of this compound, GC-MS is instrumental in determining the molar ratios of its constituent sugars. The process involves the acid hydrolysis of the purified this compound, followed by the conversion of the liberated monosaccharides into volatile derivatives, such as alditol acetates or trimethylsilyl (B98337) ethers. These derivatives are then injected into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

Research findings from GC-MS analysis have consistently shown that this compound is predominantly composed of mannose, with smaller amounts of glucose and galactose. The precise molar percentages can vary depending on the extraction and purification methods used, as well as the age and growing conditions of the Aloe vera plant.

Table 1: Representative Monosaccharide Composition of this compound Determined by GC-MS

MonosaccharideMolar Percentage (%)
Mannose86.87
Glucose12.68
Galactose0.05
Arabinose0.39

This table presents representative data synthesized from scientific literature. Actual values may vary between different this compound samples.

High-Performance Gel Permeation Chromatography (HPGPC) / Size-Exclusion Chromatography (SEC)

High-Performance Gel Permeation Chromatography (HPGPC), also known as Size-Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of polymers like this compound. mdpi.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the chromatography column's stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer retention time.

For this compound analysis, a purified sample is dissolved in a suitable solvent and injected into the HPGPC system. The system is calibrated with a series of polymer standards of known molecular weights to create a calibration curve of elution volume versus log of molecular weight. By comparing the elution profile of the this compound sample to this calibration curve, its average molecular weight and polydispersity can be determined. Studies have revealed that this compound is a polydisperse polymer with a wide range of molecular weights, often in the range of several hundred to several thousand kilodaltons (kDa). chula.ac.th

Table 2: Illustrative Molecular Weight Distribution Data for this compound from HPGPC/SEC

Elution Volume (mL)Molecular Weight (kDa)Relative Abundance (%)
8.5>100035
9.2500 - 100045
10.1100 - 50015
11.5<1005

This table is an illustrative representation of HPGPC/SEC data. The actual elution volumes and molecular weight distribution can vary based on the specific chromatographic conditions and the this compound sample.

Carbohydrate Gel Electrophoresis (PACE)

Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE) is a high-resolution technique used to analyze the structure of polysaccharides by examining the oligosaccharides produced after enzymatic digestion. nih.gov This method involves the derivatization of the reducing ends of the oligosaccharides with a fluorescent dye, followed by their separation on a polyacrylamide gel. The migration of the labeled oligosaccharides is dependent on their size, shape, and charge.

In the context of this compound, PACE can be used to investigate its fine structure, such as the arrangement of mannose and glucose units within the polymer chain. acs.org By digesting this compound with specific enzymes, such as β-mannanase, a fingerprint of the resulting oligosaccharides can be generated. Comparing this fingerprint to known standards allows for the identification of specific structural motifs. For instance, PACE analysis has helped to confirm that this compound has a glucomannan (B13761562) backbone, consisting of both mannose and glucose residues. acs.org

Table 3: Hypothetical Oligosaccharide Fingerprint of this compound from PACE Analysis

Migration Distance (cm)Inferred Oligosaccharide Structure
2.5M-M-M-M
3.1M-M-M
3.8M-G-M
4.5M-M
5.2G-M
6.0M

This table is a hypothetical representation of PACE data to illustrate the type of information that can be obtained. 'M' represents mannose and 'G' represents glucose.

Microscopic Analysis of Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at a microscopic level. nih.gov In the study of this compound, SEM provides valuable insights into the physical form of the purified polysaccharide, which can be influenced by the isolation and drying processes.

To prepare a sample for SEM, a small amount of purified, dried this compound is mounted on a stub and coated with a thin layer of a conductive material, such as gold or palladium. The sample is then placed in the SEM chamber, where it is scanned with a focused beam of electrons. The interaction of the electron beam with the sample's surface generates signals that are used to create a high-resolution, three-dimensional image.

SEM images of this compound often reveal a porous, sponge-like structure with interconnected pores of varying sizes. nih.gov The morphology can range from fibrous networks to more granular or film-like structures, depending on the preparation method. This porous nature is believed to be important for its biological activities, as it provides a large surface area for interaction with cells and other biological molecules.

Table 4: General Morphological Features of this compound Observed by SEM

FeatureDescription
Overall StructurePorous, sponge-like, interconnected network
Pore SizeVariable, often in the micrometer range
Surface TextureCan be fibrous, granular, or film-like
Influence of ProcessingDrying methods (e.g., freeze-drying, air-drying) can significantly alter the morphology

This table summarizes qualitative observations typically made from SEM analysis of this compound.

Monosaccharide Composition and Linkage Analysis

Determining the monosaccharide composition and the glycosidic linkages between them is fundamental to understanding the primary structure of this compound. As discussed in section 2.3.2.2, GC-MS is a primary tool for quantifying the monosaccharide units after complete acid hydrolysis.

Linkage analysis, however, requires a more complex approach, typically involving methylation analysis. In this method, all free hydroxyl groups of the polysaccharide are methylated. The methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). These PMAAs are then analyzed by GC-MS. The positions of the methyl and acetyl groups on the sugar ring indicate which hydroxyl groups were involved in glycosidic linkages in the original polysaccharide.

Studies employing these techniques have confirmed that this compound has a backbone of β-(1→4)-linked D-mannopyranosyl residues. mdpi.com Some studies also suggest the presence of β-(1→4)-linked D-glucopyranosyl residues within the main chain. Galactose units are often found as single-unit side chains attached to the mannan (B1593421) backbone, typically via an α-(1→6) linkage.

Table 5: Summary of Glycosidic Linkages in this compound Determined by Methylation Analysis and GC-MS

Linkage TypeMonosaccharide InvolvedPosition
Main ChainMannoseβ-(1→4)
Main ChainGlucoseβ-(1→4)
Side ChainGalactoseα-(1→6)

This table provides a summary of the predominant linkages found in this compound based on scientific research.

Determination of Acetylation Pattern and Degree of Acetylation

A key structural feature of this compound is the presence of acetyl groups attached to the mannan backbone. The pattern and degree of acetylation are crucial as they significantly influence the polysaccharide's solubility, conformation, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful non-destructive technique for determining the degree and position of acetylation. In ¹H NMR spectra of this compound, the signals corresponding to the acetyl protons typically appear in a distinct region (around 2.0-2.2 ppm), and the ratio of the integral of these signals to the integrals of the anomeric protons of the sugar residues can be used to calculate the degree of acetylation. amazonaws.com ¹³C NMR can provide more detailed information about the specific positions (O-2, O-3, or O-6) of the acetyl groups on the mannose units.

Chemical methods can also be used to determine the degree of acetylation. These methods typically involve the saponification of the acetyl groups with a known amount of base, followed by back-titration of the excess base. The amount of base consumed is proportional to the amount of acetyl groups present. Research indicates that this compound is partially acetylated, with an approximate ratio of one acetyl group per mannose residue. mdpi.com

Table 6: Representative Degree of Acetylation of this compound Determined by ¹H NMR

SampleIntegral of Acetyl Protons (2.0-2.2 ppm)Integral of Anomeric Protons (4.5-5.5 ppm)Calculated Degree of Acetylation (%)
This compound Batch A1.83.060
This compound Batch B2.13.070

This table is an illustrative example of how the degree of acetylation can be calculated from ¹H NMR data. Actual values can vary.

Molecular Weight Distribution Analysis

As introduced in section 2.3.2.3, HPGPC/SEC is the standard method for analyzing the molecular weight distribution of this compound. This analysis provides not only the average molecular weight but also the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer (all molecules have the same molecular weight), while higher values indicate a broader distribution.

The molecular weight of this compound is a critical parameter as it has been shown to influence its biological activities. Different molecular weight fractions of this compound may exhibit varying levels of immunomodulatory or wound-healing properties. Therefore, precise characterization of the molecular weight distribution is essential for understanding its structure-function relationship and for the quality control of this compound-based products. The molecular weight of this compound is typically reported as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the PDI (Mw/Mn).

Table 7: Typical Molecular Weight Parameters of this compound from HPGPC/SEC Analysis

ParameterValueDescription
Weight-Average Molecular Weight (Mw)1,000 - 2,000 kDaThe average molecular weight where the contribution of each molecule is weighted by its mass.
Number-Average Molecular Weight (Mn)400 - 800 kDaThe total weight of the polymer divided by the total number of molecules.
Polydispersity Index (PDI)2.0 - 3.0A measure of the broadness of the molecular weight distribution.

This table presents a typical range of molecular weight parameters for this compound. Specific values can vary significantly depending on the source and processing of the Aloe vera.

Molecular Mechanisms of Action: Pre Clinical and in Vitro Investigations

Immunomodulatory Mechanisms

Acemannan (B25336) acts as an important immunoenhancer, influencing both non-specific and specific immune functions. mdpi.commdpi.com Its immunomodulatory program is closely linked to the stimulation of macrophages and dendritic cells. researchgate.netscilit.com

This compound has been shown to induce the proliferation and activation of macrophage cells in vitro. cabidigitallibrary.org This activation involves significant changes in their functional profile and phenotype. mdpi.comnih.gov

This compound stimulates macrophages to produce various cytokines, which are crucial mediators of the immune response. Studies using the RAW 264.7 macrophage cell line have shown that this compound can stimulate the dose-dependent production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.govnih.gov this compound has also been reported to induce the release of IL-1 from ordered nuclear cells under the protection of alloantigen. mdpi.com Additionally, this compound treatment has been associated with increased levels of IL-1 and TNF-α in irradiated mice in vivo, suggesting an upregulation of these cytokines. tandfonline.comtandfonline.com While some studies indicate this compound can induce IFN-γ from macrophages researchgate.net, others suggest that the presence of IFN-γ can enhance this compound's effects on macrophages, including cytokine production. nih.govmdpi.com

Data on this compound's Effect on Cytokine Production in Macrophages (In Vitro)

CytokineCell Line/TypeEffectReference
IL-6RAW 264.7 macrophagesIncreased, dose-dependent mdpi.comnih.gov
TNF-αRAW 264.7 macrophagesIncreased, dose-dependent mdpi.comnih.gov
IL-1Ordered nuclear cellsRelease induced mdpi.com
IL-1, IL-6, TNF-α, IFN-γRAW 264.7 macrophagesRelease induced (in vitro) tandfonline.comtandfonline.comresearchgate.net
IL-6Peritoneal macrophagesIncreased in a concentration-dependent manner cabidigitallibrary.org

This compound is known to promote the generation of nitric oxide (NO), an important molecule in defense against infectious organisms and regulation of immune cell activity. mdpi.comnih.gov Studies have shown that this compound can induce NO synthesis in chicken macrophages. nih.govnih.gov In the mouse macrophage cell line RAW 264.7, this compound stimulated nitric oxide release, and this effect was increased in response to stimulation by a mixture of this compound and IFN-γ. nih.govmdpi.com The production of NO by chicken macrophages in response to this compound was found to be dose-dependent and inhibitable by a nitric oxide synthase inhibitor, suggesting a specific enzymatic pathway is involved. nih.gov

Data on this compound's Effect on Nitric Oxide Production (In Vitro)

Cell Line/TypeEffectReference
RAW 264.7 macrophagesIncreased, enhanced by IFN-γ nih.govmdpi.com
Chicken macrophagesInduced, dose-dependent, inhibitable nih.govnih.gov
Peritoneal macrophagesIncreased cabidigitallibrary.org

This compound influences the expression of surface antigens on macrophages and dendritic cells, which are critical for antigen presentation and immune cell interaction. Studies have shown that this compound can increase surface antigen expression on RAW 264.7 cells, particularly in the presence of IFN-γ. nih.govmdpi.com this compound has also been reported to induce the phenotypic maturation of immature dendritic cells, leading to increased expression of MHC Class II and co-stimulatory molecules such as CD40, CD54, B7-1 (CD80), and B7-2 (CD86). mdpi.comnih.gov

Data on this compound's Effect on Surface Antigen Expression (In Vitro)

Cell TypeSurface Antigen ExpressionEffectReference
RAW 264.7 macrophagesIncreased surface antigen expressionIncreased nih.govmdpi.com
Immature Dendritic CellsMHC Class II, CD40, CD54, B7-1 (CD80), B7-2 (CD86)Increased mdpi.comnih.gov
Macrophages, T-lymphocytes, Dendritic cellsHigh expression of CD40, CD54, MHC-II, B7-1, and B7-2Increased researchgate.netalga.cz

This compound activates macrophages through interactions with specific receptors and subsequent activation of intracellular signaling pathways. This compound can regulate macrophage activation by targeting the PI3K/Akt/GSK-3β signaling pathway. mdpi.comresearchgate.net This pathway is involved in enhancing macrophage M2 polarization and phagocytosis in RAW264.7 cells and inhibiting LPS-induced M1 polarization. mdpi.comresearchgate.net

Plant polysaccharides, including this compound, interact with macrophage surface receptors such as Toll-like receptors (TLR2, TLR4), the Mannose Receptor (MR), Dectin-1, and Scavenger Receptors (SR). researchgate.netnih.gov These interactions can lead to the activation of signal transduction pathways that result in the production of inflammatory factors. nih.gov Specifically, this compound may induce NO synthesis in chicken macrophages through the terminal mannose receptor. nih.govnih.gov The degree of acetylation of this compound can influence its interaction with TLRs; for instance, a specific degree of acetylation can activate the TLR2 signaling pathway, inducing an antitumor phenotype in macrophages. mdpi.comnih.gov this compound has also been shown to bind to Toll-like receptor 5 (TLR5) in human gingival fibroblasts, enhancing the binding of NF-κB to DNA and increasing IL-6 and IL-8 gene expression. researchgate.net While this finding is in fibroblasts, it suggests a potential mechanism involving TLRs for this compound.

Data on this compound's Interaction with Signaling Pathways and Receptors

Pathway/ReceptorCell Type/MechanismEffectReference
PI3K/Akt/GSK-3βMacrophage activation, M2 polarization, phagocytosis, inhibition of M1 polarizationModulation, Enhancement, Inhibition mdpi.comresearchgate.netalga.cz
Mannose Receptor (MR)Macrophage activation, NO synthesis, phagocytosis, cytokine productionInteraction, Induction, Agonism scilit.comnih.govnih.govresearchgate.netnih.govbiomedres.us
Toll-like Receptors (TLR2, TLR4)Macrophage activation, inflammatory factor production, antitumor phenotypeInteraction, Activation (TLR2 depending on acetylation), Recognition mdpi.comnih.govnih.gov
Toll-like Receptor 5 (TLR5)Human gingival fibroblasts (NF-κB activation, IL-6/IL-8 expression)Binding, Enhancement (suggestive for potential TLR interactions in other cell types) researchgate.net
Dectin-1, Scavenger ReceptorsMacrophage activationInteraction nih.gov

This compound also exerts effects on lymphocytes, another key component of the immune system. It has been identified as a potent stimulator of murine B- and T-cells. mdpi.com this compound can enhance the lymphocyte response to alloantigen. mdpi.comtandfonline.comtandfonline.comvetdergikafkas.org Studies have shown that this compound can stimulate the antigenic and mitotic responses of human lymphocytes. mdpi.com Furthermore, this compound treatment has been associated with an increase in peripheral lymphocyte counts in irradiated mice, suggesting a role in hematopoiesis and lymphocyte recovery. tandfonline.comtandfonline.com this compound has also been shown to stimulate cytotoxic T cells in a dose-dependent manner, promoting their proliferation and enhancing their cytotoxicity. researchgate.net However, some studies using Aloe vera extracts rich in this compound have reported an inhibition of T cell proliferation and a decrease in the expression of activation markers like CD25 in CD3+ T cells, along with reduced secretion of IL-2, IFN-γ, and IL-17A, indicating potential context-dependent or extract-specific immunosuppressive effects. mdpi.comnih.gov

Lymphocyte Modulation

T-cell Proliferation and Cytotoxicity

Studies suggest that this compound can impact T-cell responses. While one study in irradiated mice showed a non-significant increase in splenocyte proliferation (which includes T cells) after this compound pretreatment, other research indicates this compound can enhance T-cell activities and alloresponsiveness in mixed lymphocyte cultures. google.comtandfonline.comgoogle.com Macrophage activation induced by this compound, particularly through IL-1 synthesis, may indirectly enhance the killing of virally infected cells via the activation of cytotoxic T-cells. franklintnvet.com

Research Findings on Splenocyte Proliferation:

Treatment GroupProliferation (24h)Proliferation (48h)Significance (vs. Irradiated Control)
Irradiated ControlReducedReduced-
This compound + RadiationIncreased by ~5.7%Increased by ~7.1%Not significantly different
Unirradiated ControlBaselineBaseline-

Based on data from a study on irradiated mice, illustrating the effect of this compound pretreatment on splenocyte proliferation. tandfonline.com

B-cell Activation

This compound is considered a potent murine polyclonal B-cell activator, similar to T-independent antigens like LPS, FICOL, dextran, and levan. google.com These molecules share properties such as being negatively charged, large polymeric molecules with repeating antigenic determinants, and the ability to activate B cell clones non-specifically at high concentrations. google.com this compound has also been shown to increase the amount and accelerate the appearance of IgM and IgG antibodies to viral antigens in serum. google.com

Dendritic Cell Maturation and Antigen Presentation Enhancement

This compound has been demonstrated to induce the phenotypic and functional maturation of immature dendritic cells (DCs) in vitro. nih.govresearchgate.netnih.govresearchgate.nettandfonline.comkoreamed.orgmdpi.com This maturation is supported by increased expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC-II and CD54. nih.govresearchgate.net Functionally, this compound-treated DCs enhance allogeneic mixed lymphocyte reactions (MLR) and IL-12 production, indicating an improved ability to stimulate T-cell responses and enhance antigen presentation. nih.govresearchgate.netmdpi.com The interaction may occur via mannose receptors and TLRs, including TLR4 and TLR5, present on APC surfaces. mdpi.comnih.govresearchgate.netunina.it

Hematopoiesis Modulation

This compound has shown the ability to enhance hematopoiesis, the process of blood cell formation. mdpi.comnih.govresearchgate.nettandfonline.com Studies in mice with radiation-induced bone marrow damage demonstrated that this compound enhanced the cellularity of the spleen and peripheral blood and increased the number of hematopoietic progenitor cells in the spleen and bone marrow. nih.gov This enhanced hematopoietic activity appeared to be stronger than that induced by granulocyte colony-stimulating factor in one study. nih.gov this compound treatment in irradiated mice has been linked to the upregulation of cytokines like TNF-α and IL-1, which are known to influence hematopoietic function. mdpi.comtandfonline.comresearchgate.net It has also been reported to increase white blood cell (WBC) counts and the absolute numbers of lymphocytes, neutrophils, and monocytes in myelosuppressed mice. mdpi.com

Antiviral Mechanisms (In vitro and Cellular Studies)

This compound possesses antiviral properties that have been explored in vitro and in cellular studies. wikipedia.orgmdpi.comresearchgate.netgoogle.commdpi.comresearchgate.net These effects are attributed to direct interference with viral processes and modulation of host cell functions. google.commdpi.comfrontiersin.org

Inhibition of Viral Replication and Entry

This compound has demonstrated a concentration-dependent inhibitory effect on the replication of certain viruses in vitro. For instance, it inhibited the replication of HIV-1 in CEM-SS cells, leading to reductions in viral load, free virus, syncytium formation, and cytopathic effect. nih.govmdpi.com The antiviral activity may involve interference with the processing of oligosaccharides, which in turn inhibits virus replication. nih.govmdpi.com this compound has also been shown to block the binding of herpes simplex virus (HSV) to host cell receptors, suggesting a mechanism involving the inhibition of viral entry. mdpi.com Studies on influenza A virus have shown that Aloe polysaccharides, including this compound, can interact directly with viral particles, preventing their adsorption to host cells. frontiersin.orgresearchgate.net

In Vitro Inhibition of HIV-1 Replication by this compound:

This compound ConcentrationEffect on HIV-1 Replication (CEM-SS cells)
Concentration-dependentInhibitory effect observed
Specific ConcentrationReduction in viral load, free virus, syncytium formation, and cytopathic effect nih.govmdpi.com
45 µg/mL50% reduction in HIV-induced cytotoxicity franklintnvet.com

Based on findings from in vitro studies on HIV-infected cells. nih.govfranklintnvet.commdpi.com

Interference with Viral Glycoprotein (B1211001) Synthesis

One proposed mechanism for this compound's antiviral activity is its ability to alter viral glycoprotein synthesis. google.comfranklintnvet.comgoogle.comresearchgate.net It is suggested that this compound, after being phagocytosed by monocytes, may interfere with the Golgi/glycoprotein apparatus, leading to the production of modified glycoproteins. google.com This interference can result in altered glycoforms of viral surface glycoproteins, such as HIV gp160 and the F protein of paramyxoviruses like Newcastle disease virus, potentially inhibiting virus replication and infectivity. franklintnvet.com This mechanism appears distinct from that of other glycosylation inhibitors like deoxymannojirimycin and swainsonine, and this compound has shown this effect at non-toxic concentrations. franklintnvet.com

Modulation of Host Antiviral Protein Expression and Intracellular Signaling Pathways

Plant polysaccharides, including this compound, can exert antiviral effects through several mechanisms, one of which involves inducing the expression of relevant host antiviral proteins and influencing intracellular signaling pathways. nih.gov this compound has been shown to stimulate the immune system, which can help the host defend against viral invasion.

Studies suggest that this compound may modulate signaling pathways. For instance, research indicates that this compound can affect the AKT/mTOR signaling pathway in fibroblasts, promoting the expression of cyclin D1. nih.gov It has also been found to interact with Toll-like receptor 5 (TLR5), triggering the TLR5/NF-κB-dependent signaling pathway in gingival fibroblasts, which leads to the expression of IL-6 and IL-8. nih.gov While the direct modulation of host antiviral protein expression by this compound is an area of ongoing research, its impact on immune signaling pathways like NF-κB suggests a potential indirect role in antiviral defense by enhancing immune responses. nih.gov

Anti-tumor and Antiproliferative Mechanisms (In vitro Cellular Studies and Animal Models)

This compound has demonstrated anti-tumor and antiproliferative properties in both in vitro cellular studies and animal models. wikipedia.orgnih.govtandfonline.com An interesting aspect of this compound's anti-cancer activity is that it is often mediated via immunomodulation rather than direct cytotoxicity to cancer cells. tandfonline.comtandfonline.com However, some studies also suggest direct effects on cancer cell apoptosis. researchgate.netnih.gov

Immunomodulation of Antitumor Responses

This compound is believed to exert its antitumor activity, at least in part, by activating components of the immune system, particularly macrophages, and stimulating the production of cytokines. nih.govtandfonline.comtandfonline.comthieme-connect.com This immunomodulatory effect can lead to the promotion of immune cell infiltration at tumor sites and cytokine-mediated antitumor effects. tandfonline.comtandfonline.com

This compound is known to activate macrophages, which are multipotent effector cells in the immune system. nih.govthieme-connect.com This activation can lead to the production of monokines such as IL-1 and TNF-α, which have been shown to stimulate blastogenesis in thymocytes and induce necrosis and the disappearance of sarcomas in animal models. nih.govthieme-connect.com

Studies have shown that this compound can promote the infiltration of immune cells at the cancer site by inducing the secretion of various cytokines. tandfonline.comtandfonline.com This infiltration is associated with decreased mortality in animal models. tandfonline.comtandfonline.com this compound's interaction with macrophages may involve binding to mannose receptors on the cell surface. researchgate.netresearchgate.netbiomedres.us It can stimulate macrophage cytokine production, nitric oxide (NO) release, surface molecule expression, and cell morphological changes in macrophage cell lines. mdpi.comnih.govresearchgate.net In the presence of interferon-γ (IFN-γ), this compound can significantly enhance the activation ability of macrophages, promote cell deformation, and increase surface antigen expression, including the generation of NO. nih.gov

The stimulation of cytokine production by this compound-activated macrophages plays a crucial role in its antitumor effects. nih.govtandfonline.comtandfonline.comthieme-connect.com this compound has been reported to induce the release of cytokines such as IL-1, IL-6, TNF-α, and IFN-γ from macrophages. mdpi.comtandfonline.comtandfonline.comnih.govresearchgate.net

Studies in irradiated mice pretreated with this compound showed an increase in the levels of TNF-α and IL-1, while IL-6 expression was reduced. tandfonline.comtandfonline.com this compound alone also enhanced the levels of IL-1 and TNF-α in unirradiated mice. tandfonline.comtandfonline.com These cytokines are pleiotropic in nature and regulate various essential processes, including immune response. tandfonline.com The synergistic induction of TNF-α and IL-1 by this compound has been linked to improved survival in irradiated mice. tandfonline.comtandfonline.comresearchgate.net

Data on this compound's effect on cytokine secretion in mice:

CytokineThis compound Alone (Unirradiated Mice)This compound + Radiation (Irradiated Mice)Radiation Alone (Irradiated Mice)
TNF-αSignificantly enhanced tandfonline.comtandfonline.comFurther enhanced tandfonline.comtandfonline.comIncreased tandfonline.com
IL-1Significantly enhanced tandfonline.comtandfonline.comSignificantly increased tandfonline.comtandfonline.comReduced tandfonline.com
IL-6No significant change tandfonline.comtandfonline.comReduced tandfonline.comtandfonline.comIncreased tandfonline.com

Note: This table is based on data from serum levels measured on the 7th day post-irradiation in a mouse study. tandfonline.com

This compound's ability to stimulate the release of these pro-inflammatory cytokines from macrophages contributes to its immunomodulatory and antitumor activities. nih.govmdpi.comtandfonline.comtandfonline.comthieme-connect.com

Induction of Apoptosis in Neoplastic Cells

While immunomodulation is considered a primary mechanism, some research indicates that this compound can also directly induce apoptosis (programmed cell death) in certain neoplastic cells. researchgate.netnih.gov

Studies investigating the induction of apoptosis by this compound in colorectal cancer cells have highlighted the involvement of the mitochondrial pathway. researchgate.netnih.gov This pathway is triggered by events such as mitochondrial outer membrane permeabilization and the loss of mitochondrial membrane potential. mdpi.com

An acetylated mannan (B1593421) isolated from Aloe vera, identified as ABPA1, was shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. researchgate.netnih.gov Mechanistically, ABPA1 altered mitochondrial membrane permeability by promoting the translocation of Bax, a pro-apoptotic protein. researchgate.netnih.gov This translocation led to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.gov The release of cytochrome c is a critical step that initiates the caspase cascade reaction, ultimately leading to apoptosis. researchgate.netnih.govmdpi.com

This suggests that this compound, or specific acetylated mannan fractions like ABPA1, can target mitochondria in cancer cells, disrupting their function and triggering the intrinsic apoptotic pathway. researchgate.netnih.gov

Caspase Cascade Activation

This compound has been shown to induce apoptosis, a programmed cell death pathway, in cancer cells through the activation of the caspase cascade. In an orthotopic colon cancer model, polymeric this compound was found to inhibit tumor growth. Mechanistically, this involved the alteration of mitochondrial membrane permeability, promoting the translocation of Bax and the subsequent release of cytochrome-c. nih.govmdpi.comresearchgate.net The release of cytochrome-c triggers the caspase cascade reaction, leading to apoptosis in colorectal cancer cells. nih.govmdpi.comresearchgate.net Immunohistochemical analysis in a mouse colorectal cancer model treated with this compound showed an increased expression of caspase-3 protein. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation

This compound exhibits antitumor activity that is not primarily due to direct cytotoxicity to cancer cells but rather mediated through immunomodulation. tandfonline.comthieme-connect.com However, some studies suggest a direct impact on cancer cell proliferation. An extract rich in this compound inhibited the proliferation of certain cancer cells in a dose-dependent manner. mdpi.com While this compound can stimulate the proliferation of normal cells like fibroblasts and hematopoietic cells, its effect on cancer cell proliferation appears to be inhibitory or indirectly mediated through immune responses. tandfonline.commdpi.comthieme-connect.com

Modulation of Tumor-Associated Macrophages

This compound plays a significant role in modulating the activity of macrophages, which are key components of the tumor microenvironment. This compound can activate macrophages, stimulating the production of cytokines, nitric oxide (NO) release, and the expression of surface molecules. thieme-connect.commdpi.comresearchgate.netnih.gov This activation can lead to enhanced immune responses against tumor cells. nih.govthieme-connect.comgoogle.commdpi.com Specifically, this compound has been reported to regulate macrophage activation by targeting the PI3K/Akt/GSK-3β signaling pathway, enhancing macrophage M2 polarization and phagocytosis in vitro. nih.govresearchgate.netnih.gov This modulation of macrophage phenotype can contribute to altering the balance of macrophages in tissues and inhibiting pro-inflammatory M1 polarization induced by stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netnih.gov

Anti-inflammatory Mechanisms (In vitro Cellular Studies and Animal Models)

This compound demonstrates anti-inflammatory properties through various mechanisms elucidated in in vitro cellular studies and animal models. nih.govmdpi.com

Modulation of Pro-inflammatory Cytokine Production

This compound has the ability to modulate the production of pro-inflammatory cytokines. It has been shown to inhibit the production of cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in various models. mdpi.comresearchgate.net In LPS-stimulated macrophages, this compound can suppress the release of TNF-α and IL-6. mdpi.comresearchgate.netnih.gov Conversely, this compound has also been reported to induce the release of cytokines like IL-6, interferon-γ (IFN-γ), and TNF-α from macrophages in vitro. tandfonline.commdpi.comtandfonline.com The effect on cytokine production can be context-dependent, potentially influencing both pro- and anti-inflammatory responses. In some animal models, this compound treatment altered the levels of TNF-α, IL-6, and IL-1 following irradiation, suggesting a complex modulatory effect on cytokine profiles. tandfonline.comtandfonline.com

Here is a table summarizing some findings on this compound's effect on cytokine production:

CytokineEffect of this compoundModel SystemSource
TNF-αInhibition of productionInflamed THP-1-derived macrophages (phenolic extract) [Note: This refers to phenolic extract, not pure this compound] mdpi.com
TNF-αSuppression of releaseLPS-induced RAW 264.7 cells mdpi.comresearchgate.netnih.gov
TNF-αInduction of releaseRAW 264.7 macrophages (in vitro) tandfonline.commdpi.comtandfonline.com
TNF-αIncreased levels (in irradiated mice, and this compound alone)WBI mice serum tandfonline.comtandfonline.com
IL-6Inhibition of productionInflamed THP-1-derived macrophages (phenolic extract) [Note: This refers to phenolic extract, not pure this compound] mdpi.com
IL-6Suppression of releaseLPS-induced RAW 264.7 cells mdpi.comresearchgate.netnih.gov
IL-6Induction of releaseRAW 264.7 macrophages (in vitro) tandfonline.commdpi.comtandfonline.com
IL-6Reduced expression following irradiationWBI mice serum tandfonline.comtandfonline.com
IL-1βInhibition of productionPeritoneal macrophages (aloin) [Note: This refers to aloin, not pure this compound] mdpi.comresearchgate.net
IL-1βIncreased levels (in irradiated mice, and this compound alone)WBI mice serum tandfonline.comtandfonline.com
IFN-γInduction of releaseRAW 264.7 macrophages (in vitro) tandfonline.commdpi.comtandfonline.com

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

This compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, including NF-κB, MAPK, and PI3K/AKT. This compound can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. mdpi.commdpi.comexplorationpub.com Studies have shown that this compound can reduce NF-κB activity and p50/DNA binding. mdpi.comnih.gov

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammation can trigger the phosphorylation of MAPKs such as ERK and JNK. mdpi.com this compound has been shown to decrease the phosphorylation of ERK and JNK in a dose-dependent manner in some cell types. mdpi.com Inhibition of MAPK pathways can lead to reduced expression of inflammatory genes. nih.govemjreviews.comnih.gov

Furthermore, this compound's anti-inflammatory mechanisms involve the PI3K/AKT pathway. This compound has been shown to target signaling pathways like GSK-3beta/PI3K/Akt in macrophages, influencing their viability and function. researchgate.netmdpi.comresearchgate.net this compound's structural similarity to the synthetic PI3K/AKT inhibitor LY294002 suggests a comparable anti-inflammatory mechanism involving the ROS-mediated PI3K/AKT/NF-κB pathway. nih.govmdpi.com

Regulation of Inflammatory Enzyme Expression (e.g., iNOS, COX2)

This compound can regulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2). ekosfop.or.krjpp.krakow.pl Studies have demonstrated that this compound can suppress the expression of iNOS and COX-2, thereby reducing the production of NO and PGE2. mdpi.comnih.govekosfop.or.kr For instance, a mixture containing this compound inhibited iNOS and COX-2 protein expression in macrophages. ekosfop.or.kr The reduction in NO levels by this compound has also been observed in animal models. tandfonline.comtandfonline.com

Here is a table illustrating the impact of this compound on inflammatory enzyme expression:

EnzymeEffect of this compoundModel SystemData (Example)Source
iNOSInhibition of expressionMacrophages (mixed sample)25.01% inhibition at 100 μg/mL ekosfop.or.kr
iNOSSuppression of mRNA expressionLPS-induced RAW264.7 cellsSignificant inhibition (p < 0.01) nih.gov
COX-2Inhibition of expressionMacrophages (mixed sample)27.27% inhibition at 100 μg/mL ekosfop.or.kr
COX-2Suppression of mRNA expressionLPS-induced RAW264.7 cellsSignificant inhibition (p < 0.05) nih.gov
NOReduction of levelRadiation-induced WBI miceReduced level compared to radiation control tandfonline.comtandfonline.com
NODecrease in productionLPS-stimulated RAW 264.7 cellsSuppressed production nih.govmdpi.com

Antioxidant Mechanisms (In vitro Cellular Studies and Animal Models)

This compound has demonstrated antioxidant properties through several mechanisms in both in vitro cellular studies and animal models. nih.govmdpi.com

Direct Free Radical Scavenging Activity

This compound has shown the ability to directly scavenge free radicals. In vitro experiments have indicated that this compound possesses a high radical clearance rate. nih.govspringermedizin.de One study using the DPPH assay reported an this compound radical clearance rate of 45%, which was higher than that of malvidin (B83408) and CoQ10 over a 21-24 hour period, although malvidin and CoQ10 showed higher rates initially. nih.govspringermedizin.de The acetyl and hydroxyl groups within the this compound structure are thought to be involved in its free radical scavenging capacity. nih.govmdpi.commdpi.com

Reduction of Reactive Oxygen Species (ROS) Generation

Cellular studies have indicated that this compound can inhibit the production of reactive oxygen species (ROS), thereby reducing damage caused by oxidative stress. nih.govmdpi.com ROS are highly reactive chemicals formed from diatomic oxygen, water, and hydrogen peroxide, and include species like superoxide (B77818) anion radical (O₂•⁻) and hydrogen peroxide (H₂O₂). frontiersin.orgwikipedia.org An overabundance of ROS can lead to oxidative stress and damage to cellular components. wikipedia.orgmdpi.commdpi.com By reducing ROS generation, this compound contributes to mitigating oxidative damage. nih.govmdpi.com

Tissue Regeneration Mechanisms (Pre-clinical Animal Models and In vitro Cellular Studies)

This compound has demonstrated significant potential in promoting tissue regeneration, particularly in wound healing, based on pre-clinical animal models and in vitro cellular studies. mdpi.comnih.govmdpi.comdentaliau.ac.irresearchgate.netThis compound.com

Mechanisms in Wound Healing

This compound promotes wound healing through multiple mechanisms, including stimulating cellular proliferation and migration, enhancing cytokine secretion, and promoting extracellular matrix production. mdpi.commdpi.comnih.gov

Fibroblast Proliferation and Migration Stimulation

A key mechanism by which this compound promotes wound healing is through the stimulation of fibroblast proliferation and migration. nih.govspringermedizin.demdpi.commdpi.comnih.govresearchgate.net Fibroblasts are crucial for wound repair as they produce collagen and other extracellular matrix components necessary for tissue remodeling. mdpi.com

In vitro studies have shown that this compound can significantly enhance the proliferation of skin primary fibroblasts in a dose-dependent manner. researchgate.net For instance, exposure to 150 mg/mL this compound resulted in maximum cell activity in one study. researchgate.net this compound has also been shown to change the cell cycle progression from the G1 phase into the S phase, indicating increased proliferation. researchgate.net

This compound's mitogenic effect on fibroblasts has been linked to the activation of the AKT/mTOR signaling pathway. mdpi.comresearchgate.netresearchgate.netnih.gov This pathway is involved in cell cycle progression, and this compound has been shown to promote the expression of cyclins D1 and D2, key mediators of cell cycle progression, via this pathway. mdpi.comresearchgate.netresearchgate.netnih.gov

Furthermore, this compound stimulates fibroblast migration, a critical process for wound closure. nih.govspringermedizin.deresearchgate.net Studies have shown that this compound treatment can induce significant levels of cell migration. nih.govspringermedizin.deresearchgate.net For example, one study reported that 25 µg/mL this compound induced the highest level of cell migration after 3 hours in 3T3-L1 cell lines. nih.govspringermedizin.de

This compound also stimulates the expression of growth factors and proteins essential for wound healing, such as keratinocyte growth factor-1 (KGF-1), vascular endothelial growth factor (VEGF), and type I collagen, in fibroblasts. mdpi.comnih.gov This further contributes to its tissue regenerative properties. mdpi.comnih.gov

Here is a data table summarizing some in vitro findings on fibroblast proliferation and migration:

Study TypeCell TypeThis compound ConcentrationObserved EffectKey Pathway/Marker InvolvedSource
In vitroSkin primary fibroblasts150 mg/mLMaximum cell activity/proliferationCell cycle (G1 to S phase) researchgate.net
In vitroL929 fibroblastsUp to 3 mg/mLHigh cellular viabilityNot specified mdpi.com
In vitroFibroblastsVariedPromoted proliferationAKT/mTOR, Cyclin D1/D2 mdpi.comresearchgate.netresearchgate.netnih.gov
In vitro3T3-L1 cell lines25 µg/mLHighest cell migration after 3hNot specified nih.govspringermedizin.de
In vitroGingival fibroblasts2-16 mg/mlSignificantly induced proliferationKGF-1, VEGF, Type I collagen expression nih.gov

Animal studies have corroborated these in vitro findings, showing that this compound can accelerate wound closure and promote cell proliferation in vivo. researchgate.netnih.gov this compound gel has been reported to be beneficial in sheep wounds by enhancing cytokine secretion, fibroblast proliferation, and collagen deposition. mdpi.com

Collagen Synthesis and Deposition Promotion

This compound has been shown to stimulate the synthesis and deposition of collagen, a critical component of the extracellular matrix (ECM) essential for tissue repair and regeneration. Studies have indicated that this compound enhances the proliferation and migration of fibroblasts, the cells responsible for producing collagen and other ECM components. mdpi.commdpi.com This promotion of collagen synthesis contributes to the structural integrity and remodeling of healing tissues. mdpi.com Research suggests that this compound can increase collagen biosynthesis, potentially through mechanisms involving macrophage stimulation. koreamed.org In vitro studies have shown that polysaccharide extracts containing this compound can increase type I collagen secretion in fibroblasts. mdpi.com

Angiogenesis Promotion (e.g., VEGF, bFGF Expression)

Angiogenesis, the formation of new blood vessels, is a vital process in wound healing as it ensures oxygen and nutrient supply to the injured site. This compound has been reported to promote angiogenesis by upregulating the expression of key growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). mdpi.comresearchgate.net These growth factors are crucial for stimulating endothelial cell proliferation and the formation of new capillaries. mdpi.comwaocp.org Studies have shown that this compound can significantly increase the expression of VEGF in cells like bone marrow stromal cells and gingival fibroblasts. researchgate.netjst.go.jp

Re-epithelialization Process Modulation

Re-epithelialization, the process by which epithelial cells migrate and proliferate to cover the wound surface, is a fundamental aspect of wound closure. This compound has been shown to accelerate this process. researchgate.netresearchgate.net It promotes the proliferation and migration of keratinocytes, the main cell type of the epidermis. dntb.gov.ua This modulation of keratinocyte behavior contributes to faster wound closure. researchgate.netnih.gov

Involvement of Cellular Signaling Pathways (e.g., AKT/mTOR, EGFR)

The biological effects of this compound in wound healing are mediated through the modulation of various intracellular signaling pathways. The AKT/mTOR signaling pathway has been identified as playing a key role in this compound-promoted cell proliferation and wound healing. researchgate.netresearchgate.netresearchgate.net this compound can activate this pathway, leading to increased expression of proteins like cyclin D1, which are involved in cell cycle progression and proliferation. mdpi.comresearchgate.netresearchgate.netresearchgate.net Inhibition of the AKT/mTOR pathway has been shown to attenuate the pro-healing effects of this compound. researchgate.netresearchgate.net Additionally, this compound has been reported to activate the epidermal growth factor receptor (EGFR), which is involved in keratinocyte proliferation and migration, further contributing to re-epithelialization. dntb.gov.uahmpgloballearningnetwork.com

Mechanisms in Bone Tissue Regeneration

This compound has also demonstrated significant potential in promoting bone tissue regeneration through its effects on osteoblast activity and mineralization. mdpi.comresearchgate.netnih.gov

Osteoblast Differentiation and Proliferation Enhancement

This compound stimulates the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix. mdpi.comresearchgate.netnih.gov Studies using bone marrow stromal cells (BMSCs) and periodontal ligament cells (PDLCs) have shown that this compound can dose-dependently enhance their proliferation and differentiation into osteoblast-like cells. mdpi.comresearchgate.net This is accompanied by the upregulation of key osteogenic markers, such as runt-related transcription factor 2 (Runx2), bone morphogenetic protein-2 (BMP-2), alkaline phosphatase (ALP) activity, bone sialoprotein (BSP), and osteopontin (B1167477) (OPN). mdpi.comresearchgate.netjdat.org

Mineralization Induction

A critical step in bone formation is the deposition of mineral components, primarily calcium phosphate (B84403), to form a hardened matrix. This compound has been shown to induce mineralization in various cell types involved in hard tissue formation, including osteoblasts, cementoblasts, and dental pulp fibroblasts. mdpi.comresearchgate.netjdat.org This effect is linked to the increased expression of non-collagenous matrix proteins like bone sialoprotein, osteocalcin, osteopontin, and osteonectin, which play vital roles in the mineralization process. researchgate.netjdat.org In vitro studies have demonstrated that this compound treatment leads to increased mineral deposition. mdpi.comjdat.org

Modulation of Bone Morphogenetic Proteins (BMPs) and Growth Factors (e.g., BMP-2, BMP-4, GDF-5, Runx2)

This compound has been shown to modulate the expression of key bone morphogenetic proteins (BMPs) and growth factors involved in osteogenesis and tissue regeneration. In vitro studies have demonstrated that this compound can upregulate the expression of BMP-2, Growth Differentiation Factor 5 (GDF-5), and Runt-related transcription factor 2 (Runx2) in bone marrow mesenchymal stem cells (BMSCs) and periodontal ligament cells (PDLCs). nih.govmdpi.comresearchgate.netresearchgate.net This upregulation is often dose-dependent and contributes to enhanced alkaline phosphatase activity and mineral deposition, crucial steps in bone formation. nih.govresearchgate.net Specifically, this compound treatment of human papillary cells can lead to the activation of BMP-2 and BMP-4 expression. mdpi.com BMP-2, a well-studied member of the TGF-β superfamily, plays a pivotal role in osteogenesis by activating signaling pathways that lead to the transcription of osteogenic genes like Runx2 and Osx. mdpi.comresearchgate.net

Effects on Bone Marrow Stromal Cells (BMSCs)

Pre-clinical and in vitro studies highlight this compound's significant effects on Bone Marrow Stromal Cells (BMSCs), which are multipotent cells capable of differentiating into osteoblasts, chondrocytes, and adipocytes. This compound has been shown to stimulate BMSC proliferation and differentiation into osteoblasts. nih.govresearchgate.netnih.govdentaliau.ac.ir This is accompanied by increased synthesis of extracellular matrix components and enhanced mineralization. researchgate.netnih.gov Research indicates that this compound treatment of BMSCs leads to a significant increase in new DNA synthesis, as well as the expression of vascular endothelial growth factor (VEGF), BMP-2, alkaline phosphatase activity, bone sialoprotein, and osteopontin. mdpi.comresearchgate.netnih.gov These findings suggest that this compound acts as a bioactive molecule that promotes bone formation by stimulating BMSC activity. researchgate.netnih.gov

Data Table 1: Effects of this compound on BMSCs In Vitro

EffectObservationReference
ProliferationSignificantly increased researchgate.netnih.gov
Differentiation (Osteoblast)Stimulated nih.govresearchgate.netnih.govdentaliau.ac.ir
Extracellular Matrix SynthesisIncreased researchgate.netnih.gov
MineralizationSignificantly increased researchgate.netnih.gov
VEGF ExpressionSignificantly increased mdpi.comresearchgate.netnih.gov
BMP-2 ExpressionSignificantly increased mdpi.comresearchgate.netnih.gov
Alkaline Phosphatase ActivitySignificantly increased mdpi.comresearchgate.netnih.gov
Bone Sialoprotein ExpressionSignificantly increased mdpi.comresearchgate.netnih.gov
Osteopontin ExpressionSignificantly increased mdpi.comresearchgate.netnih.gov

Mechanisms in Dental Tissue Regeneration

This compound's regenerative properties extend to dental tissues, where it influences the behavior of various cell types involved in dental repair and regeneration.

Dental Pulp Cell Proliferation and Differentiation

In vitro studies have demonstrated that this compound stimulates the proliferation and differentiation of dental pulp cells (DPCs). researchgate.netnih.govmdpi.comekb.ege-century.us this compound treatment induces the differentiation of human primary dental pulp cells into osteoblast-like cells. researchgate.netekb.egthieme-connect.com This process is crucial for the formation of reparative dentin. researchgate.netthieme-connect.com

Reparative Dentin Formation

This compound has shown promise in promoting reparative dentin formation. In vitro and in vivo studies indicate that this compound can enhance dentin regeneration. researchgate.netnih.govmdpi.comthieme-connect.com When used as a direct pulp capping agent, this compound induces the growth of dental pulp cells and stimulates their differentiation, leading to the synthesis of growth factors and extracellular matrix, as well as mineral deposition, all of which contribute to new dentin formation. researchgate.netekb.egthieme-connect.com Histopathological evaluations in animal models have shown that this compound treatment results in the formation of a complete, homogeneous calcified dentin bridge and organized pulp tissue. nih.govmdpi.com

Periodontal Ligament, Cementum, and Alveolar Bone Regeneration

This compound has demonstrated the ability to stimulate the regeneration of periodontal tissues, including the periodontal ligament, cementum, and alveolar bone. In vitro experiments with human periodontal ligament cells have shown that this compound significantly increases their proliferation. nih.govresearchgate.net Furthermore, this compound promotes the proliferation and differentiation of cementoblasts, the cells responsible for cementum formation, leading to the secretion of growth factors, extracellular matrix formation, and mineral deposition. nih.govmdpi.comacademicjournals.org Studies using animal models of periodontal defects have shown that this compound sponges can significantly accelerate the formation of new alveolar bone, cementum, and periodontal ligament. nih.govresearchgate.net This regenerative effect is attributed to this compound's ability to stimulate cell proliferation, extracellular matrix synthesis, growth factor secretion, and mineral deposition in periodontal ligament cells. opendentistryjournal.com

Data Table 2: Effects of this compound on Periodontal Tissues In Vitro and Pre-clinical

Tissue/Cell TypeEffectObservationReference
Periodontal Ligament CellsProliferationSignificantly increased nih.govresearchgate.net
CementoblastsProliferation, Differentiation, Extracellular Matrix Secretion, Mineral DepositionStimulated/Induced nih.govmdpi.comacademicjournals.org
Periodontal LigamentRegenerationAccelerated nih.govresearchgate.net
CementumFormation/RegenerationAccelerated nih.govresearchgate.net
Alveolar BoneFormation/RegenerationAccelerated nih.govresearchgate.net
Molecular Regulation of Dental Tissue Repair (e.g., Alkaline Phosphatase, Type I Collagen, VEGF)

This compound influences the molecular signaling pathways and the expression of key molecules involved in dental tissue repair. Studies have shown that this compound treatment upregulates the expression of alkaline phosphatase (ALP), an early marker of osteoblast and cementoblast differentiation and mineralization. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comacademicjournals.org this compound also significantly increases the expression of Type I Collagen, a major component of the extracellular matrix in bone, dentin, and periodontal tissues. mdpi.comresearchgate.netmdpi.comacademicjournals.orgresearchgate.net Furthermore, this compound promotes the expression of Vascular Endothelial Growth Factor (VEGF), a crucial growth factor involved in angiogenesis, which is essential for tissue regeneration by ensuring nutrient and oxygen supply. mdpi.comresearchgate.netresearchgate.netnih.govacademicjournals.orgresearchgate.net Other molecules like dentin sialoprotein, osteopontin, osteocalcin, and bone sialoprotein, important for mineralization and extracellular matrix structure, are also positively influenced by this compound in dental pulp cells, cementoblasts, and periodontal ligament cells. mdpi.comnih.govresearchgate.netnih.govacademicjournals.orgresearchgate.netjdat.org

Structure Activity Relationships and Molecular Engineering of Acemannan

Influence of Acetyl Group Content and Distribution on Biological Activities

The presence and distribution of acetyl groups are key determinants of acemannan's functional properties and biological activities nih.govdazzeon.co.jpmdpi.com. This compound (B25336) is partially acetylated at the C-2, C-3, and/or C-6 positions of the mannose residues mdpi.com. The degree of acetylation (DA) is critical for its physicochemical properties and biological activities, including immunomodulation, antioxidant effects, and wound healing nih.govspringermedizin.de.

Research has shown that the biological activity of this compound is reduced after deacetylation frontiersin.orgresearchgate.netnih.gov. A higher degree of acetylation is associated with increased immunostimulatory activity nih.govspringermedizin.deresearchgate.net. Acetyl groups also contribute to the antioxidant activity of this compound dazzeon.co.jpnih.govspringermedizin.deresearchgate.net. Deacetylation can affect the molecular and surface structure of this compound, leading to a denser structure and loss of porosity in its three-dimensional network nih.gov. Conversely, increased acetylation can enhance viscosity and thermal stability nih.govnih.govspringermedizin.de.

Studies comparing this compound samples with different O-acetyl group contents have demonstrated that higher content correlates with better biological activity against certain cancer cell lines researchgate.net. The O-acetyl group is also reported to affect the three-dimensional structure of this compound by altering its hydrophobicity, suggesting that differences in O-acetyl group-mediated bioactivities may be due to structural changes rather than just the amount of the group dazzeon.co.jp.

Impact of Molecular Weight and Size Distribution on Bioactivity

The molecular weight (MW) and size distribution of this compound are significant factors influencing its bioactivity nih.gov. This compound is a high-molecular-weight polysaccharide good-days.ro. Its average molecular weight is typically reported in the range of 40–60 kDa mdpi.commdpi.com, although some studies indicate a range of 150–1500 kDa or even greater than 5 million Daltons for the long polymer good-days.roresearchgate.net.

Processing methods can influence the molecular weight of this compound. For instance, pasteurization at 65–85°C for 15–25 minutes has been shown to increase the average molecular weight from 45 kDa to 81 kDa, potentially due to structural modifications like deacetylation and loss of galactose side-chains mdpi.com.

Studies on other polysaccharides, such as acetyl-glucomannan from Dendrobium officinale, have shown that slightly reduced molecular weight can significantly increase immune-regulation effects frontiersin.org. While direct data specifically on the impact of varying this compound molecular weight ranges on all its biological activities were not extensively detailed in the search results, the general principle that polysaccharide bioactivity is related to molecular weight is established nih.govfrontiersin.org.

Role of Monosaccharide Composition and Glycosidic Linkages in Bioactivity

This compound is primarily composed of mannose residues linked by β-(1,4) glycosidic bonds nih.govgood-days.rowikipedia.orgmdpi.com. It also contains interspersed glucose residues and α-(1,6)-linked galactose side chains good-days.romdpi.com. The approximate monosaccharide composition is typically around 80% mannose, 3–5% glucose, and 3–5% galactose . Some reports indicate a mannose:glucose:galactose ratio of approximately 31:1:1 good-days.ro.

The specific monosaccharide composition and the type of glycosidic linkages are fundamental to this compound's structure and its interactions with biological systems nih.govgood-days.ro. For example, mannose residues are known to interact with macrophage mannose receptors, triggering the production of cytokines like TNF-α and IL-1β, and nitric oxide synthesis, which are involved in immunomodulation . While the search results confirm the composition and linkages, detailed studies isolating the specific impact of variations in monosaccharide ratios or linkage types on different bioactivities were not prominently featured.

Effects of Molecular Conformation and Three-Dimensional Structure on Biological Function

The biological activity of polysaccharides is also influenced by their spatial conformation and three-dimensional structure nih.govfrontiersin.org. The O-acetyl groups in this compound are reported to affect its three-dimensional structure by altering its hydrophobicity dazzeon.co.jp.

Molecular modeling of this compound has shown that its optimized isolated structure can exhibit a wavy spatial orientation mdpi.com. This folding is governed by the formation of intramolecular hydrogen bonds between carbonyl oxygen and methyl hydrogens in acetyl groups, or with hydroxyl oxygens, as well as a sequence of hydrogen bonds between hydroxyl groups mdpi.com. This capacity to form hydrogen bonds contributes to this compound's ability to retain water molecules mdpi.com.

Deacetylation has been shown to change the three-dimensional structure and orderly packing of this compound molecules nih.gov. This structural change is linked to a decrease in bioactivity, specifically its ability to induce cell proliferation nih.gov. Studies on other polysaccharides suggest that changes in conformation, such as transitioning to a more compact coil conformation with decreased acetylation, can impact immune-regulation effects frontiersin.org.

Molecular Modifications and Derivatives for Enhanced Bioactivity (e.g., Deacetylation, Methacrylation)

Molecular modifications and the creation of derivatives are strategies employed to optimize the physicochemical properties and biological activity of polysaccharides like this compound nih.gov. Common chemical modification methods include acetylation, oxidation, reduction, and substitution reactions nih.gov.

Deacetylation: While acetylation is generally linked to higher bioactivity, controlled deacetylation can alter this compound's properties. Deacetylation reduces viscosity but can increase the induction of cell proliferation nih.gov. However, complete or extensive deacetylation generally leads to a reduction or loss of many of this compound's reported bioactivities, including immunomodulatory effects frontiersin.orgresearchgate.netnih.gov.

Methacrylation: this compound has been modified by methacrylation using methacrylic anhydride (B1165640) rsc.org. This modification allows for the creation of photocrosslinked this compound-based 3D matrices through techniques like UV irradiation and freeze-drying rsc.org. Methacrylated this compound (MACE) has shown promise for biomedical applications, exhibiting antioxidant properties and the ability to stimulate cell proliferation and migration in vitro nih.govspringermedizin.de. This suggests that methacrylation can be used to develop structures that retain or enhance some of this compound's beneficial activities while improving its processability for applications like tissue engineering rsc.org.

Other potential modifications mentioned in the literature include oxidation and reduction reactions to form derivatives with altered properties and enhanced activities . Substitution reactions where acetyl groups are replaced with other functional groups can also affect solubility and biological activity .

Advanced Research Models and Methodologies in Acemannan Studies

Application of Diverse In Vitro Cellular Models for Mechanistic Dissection

In vitro cellular models are fundamental to understanding the direct effects of acemannan (B25336) on specific cell types and elucidating the underlying molecular mechanisms. These models allow for controlled experimentation and detailed analysis of cellular responses. Studies utilize a range of cell lines and primary cells relevant to this compound's purported activities, such as those involved in immune modulation, tissue regeneration, and anti-cancer effects.

For instance, studies have investigated this compound's impact on immune cells, including macrophages and dendritic cells. In mouse macrophage cell line RAW 264.7 cells, this compound has been shown to stimulate cytokine production, nitric oxide release, surface molecule expression, and induce changes in cell morphology thieme-connect.comnih.gov. The production of cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) has been observed to be dose-dependent in these macrophage cell lines thieme-connect.comnih.gov. This compound has also been reported to induce the maturation of dendritic cells in vitro tandfonline.com.

In the context of tissue regeneration, various cell types are employed. Primary human dental pulp cells (PDPCs) treated with this compound have shown stimulated proliferation and differentiation into adult dentin-like cells, along with promoting the expression of key proteins like BMP-2, type I collagen (COL-1), and dentin salivary protein nih.gov. This compound has also demonstrated the ability to stimulate the proliferation and differentiation of cementoblasts in vitro, promoting growth factor secretion, extracellular matrix formation, and mineral deposition nih.gov. Furthermore, this compound has been shown to enhance the proliferation of skin fibroblasts through the upregulation of cyclin D1 via the AKT/mTOR signaling pathway This compound.comresearchgate.netresearchgate.net. Studies using human HaCaT cells, a keratinocyte cell line, have also explored the effects of this compound on cell growth, migration, and differentiation researchgate.net.

In vitro studies also contribute to understanding this compound's anti-cancer potential. This compound has exhibited antiproliferative effects on murine and human lymphocytes and several tumoral cell lines of T lymphocytic origin by inhibiting the expression of activation markers nih.gov.

Table 1 summarizes some key findings from in vitro studies on this compound:

Cell TypeObserved Effect(s)Key Mechanism(s) InvolvedSource(s)
RAW 264.7 (Mouse Macrophage)Stimulated cytokine production (IL-6, TNF-α), NO release, surface molecule expression, morphological changesMacrophage activation thieme-connect.comnih.gov
Dendritic cellsMaturation inductionImmunomodulation tandfonline.com
Primary Human Dental Pulp CellsProliferation, differentiation, expression of BMP-2, COL-1, dentin salivary protein, mineralizationTissue regeneration nih.gov
CementoblastsProliferation, differentiation, growth factor secretion, extracellular matrix formation, mineral depositionCementum regeneration nih.gov
Skin FibroblastsProliferation, upregulation of cyclin D1AKT/mTOR signaling pathway This compound.comresearchgate.netresearchgate.net
Human HaCaT cells (Keratinocytes)Effects on growth, migration, differentiationCellular physiology regulation researchgate.net
Murine/Human Lymphocytes, Tumoral T cell linesAntiproliferative effect, inhibition of activation markersImmune response modulation, potential anti-tumor activity nih.gov
HepG2 cells (Liver carcinoma)High biocompatibility, promotion of cell viability (in presence of grafted deacetylated this compound)Assessment of biomaterial safety and efficacy africaresearchconnects.com
L929 fibroblast cellsEnhanced migration rate in wound-repair modelCell migration induction for wound healing researchgate.net

These in vitro models provide valuable insights into the specific cellular and molecular events influenced by this compound, laying the groundwork for further investigation in more complex systems.

Utilization of Specific In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are crucial for evaluating the systemic effects of this compound and its impact on complex biological processes within a living organism. These models allow researchers to study this compound's efficacy in various disease states and regenerative processes, complementing the findings from in vitro studies. Different animal species and models are selected based on the research question and the specific condition being investigated.

Rat models are frequently used in dental and periodontal research. Studies have evaluated this compound as a pulp capping agent on rat dentin, showing intact and uniform calcified dentin bridges and good pulp tissue formation with minimal inflammation nih.gov. In diabetic rat models, this compound hydrogel has been explored for its potential to repair gingival tissue, demonstrating an increase in the collagen density fraction of the gingiva with increasing this compound concentration nih.govunram.ac.idbioscmed.com. Animal models of pulp inflammation have also been used, where this compound successfully induced dentin regeneration comparable to established materials nih.gov.

Mouse models are commonly employed to study immune responses and anti-tumor activity. This compound has been investigated in mouse colorectal cancer models, where it was observed to reduce tumor tissue volume and increase caspase-3 protein expression nih.gov. In studies on radiation-induced mortality in Swiss albino mice, this compound administration reduced mortality and increased the LD50/30, suggesting radioprotective efficacy, potentially through immunomodulation and upregulation of cytokines like TNF-α and IL-1, and improvement of hematopoiesis nih.govtandfonline.com. This compound has also shown antitumor activity in ICR mice implanted with sarcoma 180 cells, correlating with its in vitro macrophage-activating activity nih.gov. Mouse skin wound models have been used to demonstrate the positive effect of this compound on cutaneous wound healing, partly through activating the AKT/mTOR-mediated protein translation mechanism This compound.com.

Other animal models, such as dogs and rabbits, have been utilized to investigate the effect of this compound or aloe vera gel on the regeneration of femur, skull, and tibia bones dentaliau.ac.ir. Studies in rats have also examined the effect of this compound sponge or aloe vera gel on extraction socket healing dentaliau.ac.ir. This compound has also been placed on hard palate wounds in rats, showing significant wound healing effects nih.gov.

Table 2 provides examples of in vivo animal models used in this compound research and their applications:

Animal ModelResearch ApplicationKey FindingsSource(s)
Rat (dental/periodontal)Pulp capping, gingival tissue repair in diabetic models, pulp inflammationPromoted dentin bridge formation, pulp tissue formation, increased gingival collagen density, induced dentin regeneration nih.govunram.ac.idbioscmed.com
Mouse (immunomodulation/anti-tumor/wound healing/radioprotection)Colorectal cancer, radiation-induced mortality, sarcoma, cutaneous wound healingReduced tumor volume, increased caspase-3 expression, reduced mortality post-irradiation, increased LD50/30, promoted skin wound closure and cell proliferation via AKT/mTOR thieme-connect.comnih.govtandfonline.comnih.govThis compound.com
Rat (wound healing)Hard palate wound healing, extraction socket healingSignificant wound healing effects, positive effect on extraction socket healing nih.govdentaliau.ac.ir
Rats, Dogs, Rabbits (bone regeneration)Regeneration of femur, skull, and tibia bonesPositive effect on bone healing and regeneration dentaliau.ac.ir

These in vivo studies provide essential evidence of this compound's biological activities in a complex physiological setting, bridging the gap between in vitro findings and potential clinical applications.

Computational Approaches in this compound Research (e.g., Molecular Docking, Simulations)

Computational approaches, such as molecular docking and simulations, are increasingly being integrated into this compound research to provide insights into its interactions at the molecular level. These methods can help predict binding affinities, understand structural changes, and elucidate potential mechanisms of action without the need for extensive experimental work in the initial stages.

Molecular docking is used to predict how this compound or its components might interact with target proteins or other biomolecules. While this compound is a large polysaccharide, studies have explored the potential interactions of its structural components or related molecules. For example, molecular docking has been employed to investigate the inhibitory potential of aloe vera phytochemicals, including this compound components or related structures, against inflammatory proteins like tumor necrosis factor-alpha (TNF-α) ijpsonline.comijpsonline.com. These studies aim to predict binding poses and affinities to understand how these molecules might modulate inflammatory pathways.

Computational biology approaches, including virtual screening along with receptor-ligand binding affinity predictions, can serve as efficient screening methods to identify the potential efficacy of lead compounds josa.ro. This can be applied to this compound and its derivatives to prioritize experimental investigations.

Table 3 outlines the application of computational approaches in this compound research:

Computational MethodApplication in this compound ResearchPurposeSource(s)
Molecular DockingPredicting interactions with target proteins (e.g., TNF-α), studying binding patterns with other moleculesUnderstanding molecular mechanisms, predicting potential therapeutic targets, assessing binding affinities nih.govijpsonline.comijpsonline.com
Molecular Dynamics SimulationsStudying structural changes upon deacetylation, investigating interactions with other moleculesGaining dynamic insights into molecular behavior, understanding structural-activity relationships nih.gov
Virtual ScreeningIdentifying potential efficacy of this compound or derivativesPrioritizing compounds for experimental testing josa.ro

These computational methods offer a powerful in silico approach to complement experimental studies, providing valuable theoretical insights into this compound's properties and interactions.

Integration of Emerging Analytical Technologies for this compound Characterization and Bioactivity Assessment

The comprehensive characterization of this compound's structure and the accurate assessment of its bioactivity rely on the integration of various advanced analytical technologies. These techniques provide detailed information about the polysaccharide's physical and chemical properties, which are crucial for understanding its biological functions and ensuring consistency in research and potential applications.

Structural characterization of this compound commonly employs techniques such as ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, gas chromatography (GC), mass spectrometry (MS), high-performance gel permeation chromatography (HPGPC), and nuclear magnetic resonance (NMR) nih.govchula.ac.thspringermedizin.de. These methods help determine the homogeneity, molecular weight, acetyl group content, and monosaccharide composition of extracted and purified this compound nih.govnih.gov. Specifically, FT-IR is used for detecting functional groups, while techniques like HPLC, HPGPC, and SEC are employed for measuring homogeneity and molecular weight nih.govchula.ac.th. GC or GC-MS is used to analyze the monosaccharide composition after hydrolysis nih.gov.

Emerging analytical technologies are also being applied. For instance, dynamic light scattering (DLS) can be used to assess the size distribution of this compound particles researchgate.net. Advanced imaging techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are utilized to analyze the morphology and surface roughness of materials incorporating this compound, such as wound dressings nih.govafricaresearchconnects.com. X-ray diffractometry (XRD) provides information about the crystalline structure of this compound and how it changes upon modification like deacetylation nih.govresearchgate.net.

For bioactivity assessment, various analytical methods are integrated. Cell proliferation assays, such as the MTT assay, are routinely used to evaluate the effect of this compound on cell viability and growth africaresearchconnects.comchula.ac.thspringermedizin.de. Migration assays are employed to assess this compound's potential in promoting cell migration, relevant to wound healing springermedizin.de. Spectrophotometric analysis can be used in studies determining physical properties like pKa and Log P values, which provide insights into this compound's bioavailability and hydrophilicity ijisrt.com.

The integration of these diverse analytical technologies allows for a multi-faceted approach to this compound research, ensuring accurate structural identification and reliable bioactivity assessment.

Table 4 lists some of the analytical technologies used in this compound research:

Analytical TechnologyApplicationPurposeSource(s)
UV SpectroscopyStructural identificationDetermining presence and concentration of UV-absorbing components nih.gov
IR/FT-IR SpectroscopyStructural identification, detection of functional groupsConfirming chemical structure, identifying specific bonds and functional groups nih.govchula.ac.thspringermedizin.de
GC/GC-MSMonosaccharide composition analysisDetermining the constituent sugars of this compound after hydrolysis nih.govchula.ac.th
HPLC/HPGPC/SECHomogeneity and molecular weight determination, size distribution analysisAssessing purity, determining molecular size and distribution nih.govchula.ac.th
NMR SpectroscopyStructural elucidationProviding detailed information about the chemical structure and linkages nih.govspringermedizin.de
DLSParticle size distributionCharacterizing the size of this compound molecules or aggregates in solution researchgate.net
AFMSurface morphology and roughness analysis (e.g., in biomaterials)Visualizing the surface structure at the nanoscale africaresearchconnects.com
SEMMorphology and surface structure analysis (e.g., in biomaterials)Visualizing the surface structure and morphology nih.govafricaresearchconnects.com
XRDCrystalline structure analysisDetermining the crystalline properties and structural changes nih.govresearchgate.net
Cell Proliferation Assays (e.g., MTT)Bioactivity assessmentEvaluating the effect on cell growth and viability africaresearchconnects.comchula.ac.thspringermedizin.de
Migration AssaysBioactivity assessmentEvaluating the effect on cell movement, relevant to wound healing springermedizin.de
Spectrophotometric AnalysisDetermination of physical properties (e.g., pKa, Log P)Assessing bioavailability and hydrophilicity ijisrt.com
Thermogravimetric Analysis (TGA)Material characterization (e.g., in biomaterials)Evaluating thermal stability and composition africaresearchconnects.com
Differential Scanning Calorimetry (DSC)Material characterization (e.g., in biomaterials)Analyzing thermal properties like melting point and glass transition temperature africaresearchconnects.com

The synergistic application of these technologies provides a comprehensive understanding of this compound, from its molecular structure to its biological effects, supporting its development for various applications.

Future Research Directions and Perspectives

Investigation of Acemannan's Role in Gastric and Intestinal Health Mechanisms

This compound (B25336) is being investigated for its potential to support gastric and intestinal health through several proposed mechanisms. One significant area of research focuses on its prebiotic effects. This compound can be fermented by gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate (B1210297), and propionate. These SCFAs are known to support intestinal health and reduce inflammation mdpi.com. Studies have shown that this compound supplementation can significantly increase acetate concentrations researchgate.netacs.org. The prebiotic potential of this compound has been confirmed in studies demonstrating its ability to induce growth in beneficial bacteria like Bifidobacterium and Lactobacillus species nih.gov.

Another mechanism involves the enhancement of the intestinal epithelial barrier integrity. Polysaccharides from Aloe vera, including this compound, have been shown to upregulate the expression of tight junction proteins like occludin and zonula occludens-1 (ZO-1) in intestinal epithelial cells mdpi.comnih.gov. This action can prevent the translocation of pathogens and toxins across the gut lining, potentially reducing the risk of "leaky gut" syndrome and associated inflammatory conditions mdpi.comnih.gov. Research using processed Aloe vera gel (PAG), which contains polysaccharides as main components, demonstrated that oral treatment improved age-related leaky gut in mice by reducing the urinary lactulose/mannitol ratio, a marker of intestinal permeability nih.gov. In vitro studies with Caco-2 cell monolayers showed that PAG treatment accelerated cell polarization and enhanced ZO-1 expression at the translation level, mediated by the activation of the MAPK/ERK signaling pathway nih.gov.

This compound also exhibits anti-inflammatory properties that can benefit the gastrointestinal tract. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in regulating pro-inflammatory genes mdpi.commdpi.com. By inhibiting NF-κB, this compound can reduce the production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) mdpi.com. This anti-inflammatory action may contribute to the observed benefits in inflammatory bowel conditions researchgate.net. Furthermore, this compound has the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β mdpi.com.

Regarding gastric health specifically, Aloe vera gel, containing this compound, has exhibited gastroprotective effects against gastric ulcers in animal models nih.govajol.info. Proposed mechanisms include antioxidant activity, increased gastric mucus secretion, and stimulation of prostaglandin (B15479496) and bicarbonate production nih.gov. Bioactive compounds in Aloe vera gel, such as polysaccharides like this compound, may stimulate mucus cell proliferation and exert antioxidant effects, protecting the gastric mucosa nih.gov. Studies on indomethacin-induced gastropathy in rats suggest that Aloe vera administration can limit gastric damage, possibly through its anti-inflammatory action wjgnet.com.

Research Findings on Gastric and Intestinal Health:

Study TypeModel/CellsKey FindingMechanism(s) ImplicatedSource(s)
In vivo (mice)Age-related leaky gutImproved intestinal barrier integrity (reduced urinary L/M ratio). nih.govUpregulation of ZO-1 expression via MAPK/ERK pathway. nih.gov nih.gov
In vitroCaco-2 cell monolayersAccelerated cell polarization; Enhanced ZO-1 protein expression. nih.govActivation of MAPK/ERK signaling pathway inhibiting 4E-BP1. nih.gov nih.gov
In vitroHuman feces fermentationIncreased growth of Bifidobacterium and Lactobacillus spp.; Increased acetate concentration. researchgate.netacs.orgPrebiotic fermentation into SCFAs. mdpi.comresearchgate.netacs.org mdpi.comresearchgate.netacs.org
In vitroColorectal mucosal cellsInhibitory effect on IL-8 and colorectal prostaglandin E2 activity. researchgate.netAnti-inflammatory effects. researchgate.net researchgate.net
In vivo (rats)Indomethacin-induced gastropathyPrevented ulcerogenic effects; Limited gastric damage. wjgnet.comPossible anti-inflammatory action. wjgnet.com wjgnet.com
In vivo (rats)Ethanol-induced gastric injurySignificantly ameliorated gastric injury; Reduced gastric tissue MDA level. ajol.infoPossible cytoprotective and ulcer-healing properties; Antioxidant effects. ajol.info ajol.info
In vitroRAW 264.7 cellsInhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). mdpi.comInhibition of JAK1-STAT1/3 and ROS generation; Activation of ROS-mediated PI3K/AKT/NF-κB pathway. mdpi.comnih.gov mdpi.comnih.gov
In vitroVarious cell linesSuppression of NF-κB activation; Reduction of COX-2 and LOX production. mdpi.comInhibition of key inflammatory pathways. mdpi.com mdpi.com

Hepatoprotective Mechanisms of this compound

This compound and other polysaccharides from Aloe vera have demonstrated potential hepatoprotective effects, which are often linked to their anti-inflammatory and antioxidant properties researchgate.netchemoprev.org. Liver injury can be caused by various factors, including toxins, viruses, and drugs, leading to oxidative stress and inflammation researchgate.netchemoprev.org.

One proposed mechanism for this compound's hepatoprotective activity is the inhibition of inflammation in the liver. This compound has been shown to suppress inflammatory pathways, including the activation of NF-κB, which plays a central role in the inflammatory response researchgate.net. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines that contribute to liver damage researchgate.net. Studies suggest that this compound's immunomodulatory effects, such as the activation of macrophages and the modulation of cytokine production, may also play a role in protecting the liver mdpi.comtaylorandfrancis.comthieme-connect.com. For instance, this compound has shown high binding affinity with TLR5, potentially influencing inflammatory responses through this pathway chemoprev.org.

This compound's antioxidant activity is another key mechanism potentially contributing to liver protection. Oxidative stress is a significant factor in the progression of various liver diseases researchgate.net. This compound has been shown to reduce radiation-induced oxidative damage, potentially by activating macrophages via TLR-4 receptors nih.gov. While the direct antioxidant mechanisms of this compound on liver cells require further elucidation, the general antioxidant properties of Aloe vera polysaccharides, including the presence of antioxidant enzymes and phenolic compounds, are well-documented and likely contribute to the observed hepatoprotective effects researchgate.netscirp.org.

Research also suggests that this compound may influence liver enzyme levels and potentially mitigate liver fibrosis. While specific detailed data on this compound's direct impact on liver enzymes were limited in the search results, Aloe vera gel as a whole has been shown to reverse elevated liver enzymes (AST, ALT, ALP) in animal models of acetaminophen-induced hepatotoxicity ekb.egnih.gov. The antifibrotic effect of Aloe vera has been observed in models of viral infection-induced hepatic periportal fibrosis, with reductions in fibrosis markers like TGF-β1 and α-SMA nih.gov. Although these studies often refer to Aloe vera extract or gel, this compound is considered a primary active component contributing to these effects researchgate.netmdpi.com.

The structural characteristics of this compound, including its monosaccharide composition, backbone structure, acetyl groups, and molecular weight, are believed to correlate with its hepatoprotective activity researchgate.netchemoprev.orgchemoprev.org. The presence and degree of acetylation, in particular, can influence the biological properties of polysaccharides researchgate.netnih.gov.

Research Findings on Hepatoprotective Mechanisms:

Study TypeModel/CellsKey FindingMechanism(s) ImplicatedSource(s)
In vivo (mice)Radiation-induced oxidative damageReduced oxidative damage. nih.govActivation of macrophages via TLR-4 receptors (proposed). nih.gov nih.gov
In vivo (rats)Acetaminophen-induced hepatotoxicityReversed elevated AST, ALT, MDA; Increased GSH and SOD. ekb.egAntioxidant effects; Improved hepatic cell membrane elasticity and fluidity (attributed to Aloe vera components). ekb.eg ekb.eg
In vivo (patients)Viral infection-induced hepatic periportal fibrosisAttenuated liver enzyme activities (ALT, AST, ALP); Reduced MDA; Reduced fibrosis markers (HA, TGF-β, MMP-2). nih.govInhibition of TGF-β1 expression; Reduced HSC activity (attributed to Aloe vera extract). nih.gov nih.gov
In vitroVarious cell linesSuppression of NF-κB activation; Reduction of pro-inflammatory cytokines. researchgate.netInhibition of inflammatory pathways. researchgate.net researchgate.net
In vitroRAW 264.7 cellsStimulated macrophage cytokine production (IL-6, TNF-α), nitric oxide release, surface molecule expression. nih.govthieme-connect.comnih.govActivation of macrophages. nih.govthieme-connect.comnih.gov nih.govthieme-connect.comnih.gov
In vitroGingival fibroblastsHigh binding affinity with TLR5; Induced expression of IL-6/-8 and p50/DNA binding. nih.govTLR5/NF-ĸb-dependent signaling pathway. nih.gov nih.gov

Q & A

Q. What are the primary structural characteristics of acemannan, and how are they methodologically determined?

this compound is a β-(1→4)-linked acetylated polymannan, with glucose and galactose residues integrated into its backbone and side chains. Key structural features include:

  • Monosaccharide composition : ~80% mannose, 3–5% glucose, and 3–5% galactose .
  • Acetylation : Critical for solubility and bioactivity, quantified via FT-IR spectroscopy and NMR .
  • Molecular weight (MW) : Ranges from 150–1500 kDa, analyzed using SEC-HPLC .

Q. Methodology :

  • FT-IR : Identifies acetyl groups (peaks at 1730–1740 cm⁻¹) and polysaccharide backbone (1020–1070 cm⁻¹) .
  • SEC-HPLC : Measures MW distribution using dextran standards .
  • GC-MS : Quantifies monosaccharide ratios after acid hydrolysis .

Q. What standardized methodologies ensure this compound’s purity and reproducibility in research?

Quality control protocols for this compound include:

  • Impurity profiling : Residual solvents (ethanol, methanol) via GC-FID; aloin (anthraquinone) via RP-HPLC .
  • Physicochemical tests : Loss on drying (<10%), pH (5.0–7.0), and solubility in aqueous solutions .
  • Biological assays : Cell proliferation tests (e.g., human dental pulp cells) to confirm bioactivity .

Q. Example specifications :

ParameterMethodAcceptance Criteria
Residual ethanolGC-FID<5000 ppm
Aloin contentRP-HPLC<0.1% w/w
MW distributionSEC-HPLCA2/A1 peak ratio ≥0.10

Q. How is this compound’s osteogenic potential evaluated in preclinical studies?

Experimental designs commonly involve:

  • In vitro models : Dental pulp cell cultures treated with this compound (10–100 µg/mL), assessing alkaline phosphatase (ALP) activity, BMP-2 expression, and mineralization via Alizarin Red staining .
  • Animal models : Rat tooth extraction sockets or calvarial defects, with histomorphometry to quantify new bone volume .
  • Human trials : Post-extraction socket healing assessed via radiography and biopsy .

Q. Key metrics :

  • BMP-2 upregulation : ELISA quantification .
  • Mineralization rate : Calcium deposition measured at 14–28 days .

Advanced Research Questions

Q. How does molecular weight (MW) distribution influence this compound’s bioactivity, and how is this optimized?

Smaller MW fractions (<100 kDa) enhance bioactivity due to improved solubility and receptor binding. For example:

  • SEC-HPLC profiling : Correlates MW with cell proliferation rates (e.g., 50% higher activity in low-MW batches) .
  • Controlled hydrolysis : Acid/enzymatic digestion to generate low-MW fragments for enhanced immunomodulation .

Research gap : The exact MW threshold for optimal activity remains undefined, requiring dose-response studies across MW ranges .

Q. What experimental strategies resolve contradictions in this compound’s immunomodulatory effects?

Contradictory findings (e.g., HIV trials ) arise from variability in:

  • Dosage : 800–1600 mg/day in humans, with higher doses showing no CD4+ improvement .
  • Structural integrity : Non-standardized acetylation or MW reduces macrophage activation .

Q. Methodological solutions :

  • Standardized batches : Use SEC-HPLC and FT-IR to ensure consistent acetylation (15–20%) and MW .
  • Immune cell assays : Compare this compound’s effect on TLR5/NF-κB pathways in controlled in vitro models .

Q. How can researchers address discrepancies in this compound’s efficacy across disease models?

For example, in HIV:

  • Negative trial design : Montaner et al. (1996) used 1600 mg/day this compound with ZDV/ddI but saw no CD4+ benefit .
  • Positive mechanisms : In vitro, this compound enhances cytotoxic T-cell generation via TLR5/IL-6/IL-8 pathways .

Q. Recommendations :

  • Dose optimization : Test lower doses (400–800 mg) with pharmacokinetic monitoring .
  • Combination therapies : Pair with antiretrovirals targeting viral entry .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound in wound healing?

  • Deacetylation studies : Treat this compound with alkali to assess loss of macrophage activation .
  • Functional assays : Compare acetylated vs. non-acetylated fractions in fibroblast migration (scratch assay) and collagen synthesis (hydroxyproline quantification) .

Critical finding : Acetylation is essential for M2 macrophage polarization and TGF-β1 secretion .

Data Contradiction Analysis

Q. Why do clinical outcomes for this compound in bone regeneration vary between animal and human studies?

  • Animal models : High consistency in socket healing (e.g., 80% bone fill in rats at 28 days ).
  • Human trials : Heterogeneous outcomes due to comorbidities (e.g., diabetes) and extraction site complexity .

Mitigation : Stratify human cohorts by age, health status, and defect size in randomized controlled trials (RCTs) .

Q. How do impurities (e.g., aloin) impact this compound’s therapeutic profile?

  • Risk : Aloin >0.1% causes laxative effects and inhibits cell proliferation .
  • Detection : RP-HPLC with UV detection (λ=295 nm) ensures aloin <0.05% in research-grade batches .

Q. What mechanistic insights explain this compound’s dual role in pro-inflammatory and anti-inflammatory responses?

  • Pro-inflammatory : Activates TLR5/NF-κB, increasing IL-6 and IL-8 in acute wounds .
  • Anti-inflammatory : Promotes M2 macrophage polarization via mannose receptor binding in chronic inflammation .

Methodology : Use gene knockout models (e.g., TLR5⁻/⁻ mice) to isolate signaling pathways .

Tables for Key Findings

Q. Table 1. Comparative Efficacy of this compound in Preclinical Bone Regeneration Models

Model TypeDose/ConcentrationOutcome MetricResultReference
In vitro (DPSCs)50 µg/mLALP activity (Day 14)3.2-fold increase
Rat calvaria10 mg/mL scaffoldNew bone volume (Day 28)45% ± 5%
Human socket0.5% gelRadiographic density30% improvement

Q. Table 2. Quality Control Criteria for this compound Batches

ParameterMethodBatch 001Batch 002Batch 003Specification
Acetylation (%)FT-IR18.217.918.515–20
MW (kDa)SEC-HPLC120135110100–150
Residual ethanolGC-FID4200 ppm3800 ppm4100 ppm<5000 ppm

Key Research Gaps

  • Dose-response relationships for MW and acetylation in disease-specific contexts.
  • Long-term stability of this compound in pharmaceutical formulations.
  • Mechanistic clarity on TLR5 vs. mannose receptor dominance in immune modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.